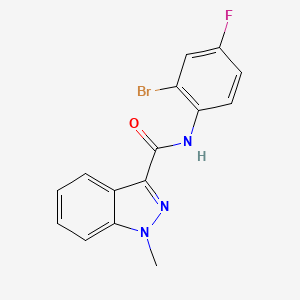![molecular formula C19H13NO3S2 B6506554 N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 1421525-93-0](/img/structure/B6506554.png)
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and thiophene rings endows the molecule with unique electronic and structural properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its electronic properties can influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene core but lacks the benzofuran moiety.
Benzofuran-2-carboxamide: Contains the benzofuran core but does not have the thiophene rings.
Thiophene-2-carbaldehyde: A simpler thiophene derivative used in various synthetic applications.
Uniqueness
N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of benzofuran and thiophene rings, which imparts distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications, setting it apart from simpler analogs.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHWKEGKIHOTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B6506473.png)

![2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506491.png)
![2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506494.png)
![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)
![2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide](/img/structure/B6506527.png)
![3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide](/img/structure/B6506535.png)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6506537.png)
![2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide](/img/structure/B6506543.png)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6506547.png)
![N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6506568.png)
![1-(2-chlorophenyl)-3-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}urea](/img/structure/B6506569.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide](/img/structure/B6506577.png)
